molecular formula C21H13Cl2FN4O3 B2675770 3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 938790-53-5

3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2675770
CAS No.: 938790-53-5
M. Wt: 459.26
InChI Key: LYHSIBWVXLRLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorobenzyl, fluorophenyl, and methyloxazolo groups attached to a purine core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dichlorobenzyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the methyloxazolo ring under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 3-(2,4-dichlorobenzyl)-7-(4-bromophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can alter the compound’s interaction with molecular targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2FN4O3/c1-26-18-17(19(29)28(21(26)30)9-12-2-5-13(22)8-15(12)23)27-10-16(31-20(27)25-18)11-3-6-14(24)7-4-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHSIBWVXLRLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.